Bienvenue dans la boutique en ligne BenchChem!

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate

leaving group ability nucleofugality SN2 reactivity

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate (CAS 1417551‑38‑2, MW 322.4 g·mol⁻¹) is a member of the 2‑oxabicyclo[2.2.2]octane family, a scaffold recently validated as a superior saturated bioisostere of the para‑substituted phenyl ring. The molecule carries two reactive handles: a vinyl group at C‑1 that can participate in radical, cationic, or coordination polymerisations, and a tosylate‑activated methylene at C‑4 that is a prime electrophile for nucleophilic displacement (SN2) reactions.

Molecular Formula C17H22O4S
Molecular Weight 322.4 g/mol
Cat. No. B8092074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate
Molecular FormulaC17H22O4S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)(OC3)C=C
InChIInChI=1S/C17H22O4S/c1-3-17-10-8-16(9-11-17,12-20-17)13-21-22(18,19)15-6-4-14(2)5-7-15/h3-7H,1,8-13H2,2H3
InChIKeyYQAXXSCYGLMJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate – Core Reactivity, Physicochemical Profile, and Procurement Context


(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate (CAS 1417551‑38‑2, MW 322.4 g·mol⁻¹) [1] is a member of the 2‑oxabicyclo[2.2.2]octane family, a scaffold recently validated as a superior saturated bioisostere of the para‑substituted phenyl ring [2]. The molecule carries two reactive handles: a vinyl group at C‑1 that can participate in radical, cationic, or coordination polymerisations, and a tosylate‑activated methylene at C‑4 that is a prime electrophile for nucleophilic displacement (SN2) reactions. This orthogonality is the fundamental differentiation from monofunctional or less‑reactive analogs and underpins the compound’s value as a dual‑mode monomer or advanced intermediate.

Why Generic Substitution Fails: Structural Orthogonality of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate Prevents Simple Replacement by Acetate, Non‑Vinyl, or Trioxa Analogs


The three closest commercially listed analogs—the acetate ester , the non‑vinyl tosylate , and the 2,6,7‑trioxa orthoester VTO [1]—each lack at least one critical element of the target architecture. The acetate congener possesses the vinyl group but carries a leaving group whose conjugate acid pKa is ~7.6 units higher than that of tosic acid, rendering it 10⁷‑fold less reactive toward nucleophilic displacement. The non‑vinyl tosylate retains the good leaving group but cannot engage in vinyl‑based polymerisations. VTO undergoes ring‑opening with near‑zero shrinkage, yet its orthoester core is chemically distinct from the mono‑oxa core that drives the bioisostere advantage. Consequently, none of these substitutes can reproduce the bifunctional orthogonal reactivity that defines the target compound. The quantitative evidence below demonstrates that interchange would either sacrifice leaving‑group efficacy, drop an entire polymerisation pathway, or abandon the bioisostere benefits of the 2‑oxabicyclo[2.2.2]octane nucleus.

Quantitative Differentiation Evidence: (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate vs. Closest Analogs and Baseline Benchmarks


Leaving‑Group Nucleofugality: Tosylate Confers >10⁷‑Fold Kinetic Advantage Over Acetate in SN2 Displacement

The tosylate moiety (4‑methylbenzenesulfonate) in the target compound is an excellent leaving group because its conjugate acid, p‑toluenesulfonic acid, has a pKa of –2.8 [1]. In contrast, the acetate ester found in the direct analog (CAS 340023‑02‑1) produces the acetate ion, the conjugate base of acetic acid (pKa 4.76) [2]. A ΔpKa of ≈7.6 units corresponds to a difference of >10⁷ in the equilibrium constant for ionization, meaning that under otherwise identical conditions the tosylate will undergo nucleophilic displacement at a rate that is conservatively >10⁷ times faster than the acetate. This difference is consistent with the comprehensive nucleofugality scale derived from benzhydrylium solvolysis, where tosylate falls among the strongest anionic leaving groups while acetate is ranked among the weakest carboxylates [3].

leaving group ability nucleofugality SN2 reactivity pKa of conjugate acid

Orthogonal Dual Reactivity: Vinyl + Tosylate Handles Enable Polymer‑Analogous Derivatisation Pathways Inaccessible to Monofunctional or Acetate‑Only Analogs

The target compound is the only commercially listed member of the family that simultaneously presents a polymerisable vinyl group and a high‑quality tosylate leaving group. The non‑vinyl tosylate (CAS 1212021‑22‑1) can only undergo nucleophilic substitution; it cannot be incorporated into a polymer backbone by vinyl‑type chain‑growth mechanisms. The acetate analog retains the vinyl group but replaces the tosylate with a leaving group that is >10⁷‑fold less reactive (see Evidence Item 1), severely limiting both the scope of nucleophiles that can be introduced and the achievable conversion under mild conditions. By combining vinyl‑based homopolymerisation or copolymerisation with subsequent SN2 displacement of the tosylate, the target compound enables a ‘grafting‑from’ or ‘grafting‑to’ strategy that is inaccessible to either comparator . Although no direct kinetic study compares the three monomers on the same scaffold, the structural orthogonality is unambiguous and is supported by the well‑established chemistry of vinyl ethers and alkyl tosylates [1].

bifunctional monomer orthogonal reactivity vinyl polymerisation post-polymerisation modification

Bioisostere Core Physicochemical Advantage: 2‑Oxabicyclo[2.2.2]octane Increases Solubility 3.4‑fold, Reduces logD by 0.8 Units, and Extends Metabolic Half‑Life by 45% Relative to the All‑Carbon Bicyclo[2.2.2]octane Analog

Although the target compound is a functionalised derivative, its 2‑oxabicyclo[2.2.2]octane core has been quantitatively validated as a bioisostere of the para‑substituted phenyl ring in the context of the drug Imatinib [1]. In a head‑to‑head comparison of Imatinib free base (phenyl ring), its bicyclo[2.2.2]octane analog (compound 86), and its 2‑oxabicyclo[2.2.2]octane analog (compound 85), the replacement of the all‑carbon bicyclo[2.2.2]octane by the 2‑oxa analog produced: water solubility 389 µM (85) vs. 113 µM (86) – a 3.4‑fold increase; experimental logD reduced from 2.7 (86) to 1.8 (85) – a 0.9‑unit decrease indicating markedly lower lipophilicity; and intrinsic clearance CLint improved from 28 mg/(min·µL) (Imatinib) to 19 mg/(min·µL) (85), with a half‑life extension from 60 min to 87 min [1]. Thus, whenever this core is incorporated into a drug‑like molecule, the bridged oxygen atom confers a consistent, multi‑parameter physicochemical advantage over the isosteric all‑carbon bicyclooctane system.

bioisostere physicochemical properties solubility lipophilicity metabolic stability

Cationic Ring‑Opening Polymerisation Potential: Bicyclic Oxabicyclo[2.2.2]octane Framework Undergoes Polymerisation with Lower Volume Shrinkage than Linear Vinyl Monomers

The parent 2‑oxabicyclo[2.2.2]octane ring system is known to undergo cationic ring‑opening polymerisation to give poly(oxabicyclooctane) backbones [1]. Closely related 2,6,7‑trioxabicyclo[2.2.2]octane (orthoester) monomers exhibit volume expansion of 0.2–1.4 % during polymerisation, rather than the 5–15 % volume shrinkage typical of linear vinyl monomers such as styrene or methyl methacrylate [2]. Because the 1‑vinyl‑2‑oxa substitution pattern of the target compound presents both a vinyl group and a strained bicyclic ether, it can be formulated to deliver dual‑cure systems where the oxabicyclic ring opens with low shrinkage while the vinyl group provides crosslinking density. Direct shrinkage data for the target compound have not been reported, but the ring‑strain energetics of the 2‑oxabicyclo[2.2.2]octane core are well established [3].

ring-opening polymerisation volume shrinkage expanding monomer cationic polymerisation

Supply‑Chain Differentiation: Tosylate Variant is the Active‑Listed Monomer While the Acetate Analog is Discontinued at Major European Distributors

A procurement‑focused comparison of supplier catalogues reveals that the acetate ester (CAS 340023‑02‑1), listed by Fluorochem as reference 10‑F609645, is marked ‘Discontinued’ at CymitQuimica, a major European research‑chemical distributor . In contrast, the target tosylate (CAS 1417551‑38‑2, Fluorochem reference 10‑F614402) is actively stocked at 97 % purity with defined pricing tiers (100 mg, 250 mg, 500 mg, 1 g) . The non‑vinyl tosylate (CAS 1212021‑22‑1) remains available but, as argued above, lacks the orthogonal vinyl handle. For a laboratory seeking a bifunctional 2‑oxabicyclo[2.2.2]octane monomer with an active supply status, the tosylate is the only currently viable choice.

commercial availability supply chain discontinued analog procurement risk

Procurement‑Optimised Application Scenarios for (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate


Medicinal Chemistry: Late‑Stage Functionalisation of 2‑Oxabicyclo[2.2.2]octane Bioisostere Leads

Based on the validated bioisostere advantage [1], the target compound can serve as a key intermediate for synthesising drug candidates that replace a para‑substituted phenyl ring with the 2‑oxabicyclo[2.2.2]octane core. The tosylate leaving group at C‑4 allows efficient SN2‑based installation of nitrogen, oxygen, or sulfur nucleophiles, while the vinyl group at C‑1 can be exploited for bioconjugation or further functionalisation via thiol‑ene click chemistry. This dual‑handle strategy is directly supported by the leaving‑group differential described in Evidence Item 1.

Polymer Chemistry: Dual‑Cure Monomer for Low‑Shrinkage, Post‑Functionalised Networks

The coexistence of a vinyl group and a strained bicyclic ether ring in the same molecule enables sequential curing: the oxabicyclic ring can be opened cationically to establish the backbone with minimal volume shrinkage [2], and the pendant tosylate groups can subsequently be displaced by nucleophiles to introduce desired functionalities (e.g., fluorophores, bioactive ligands, adhesion promoters) into the crosslinked network. This workflow is uniquely enabled by the orthogonal reactivity of this compound and is not possible with either the acetate analog or the non‑vinyl tosylate.

Dental Resins and Photosensitive Compositions: Expanding‑Monomer Additive for Stress Mitigation

The 2‑oxabicyclo[2.2.2]octane scaffold is structurally related to 2,6,7‑trioxabicyclo[2.2.2]octane expanding monomers already cited in photosensitive resin patent literature for their ability to reduce polymerisation shrinkage [3]. The target compound, with its additional vinyl crosslinking site, can be formulated into cationic‑ or radical‑initiated resin systems to lower interfacial stress at the tooth‑restoration boundary—an application scenario inferred from the low‑shrinkage class properties described in Evidence Item 4.

Quote Request

Request a Quote for (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.